molecular formula C16H26N4O B15101436 N-[(1-ethylpyrrolidin-2-yl)methyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B15101436
M. Wt: 290.40 g/mol
InChI Key: HIWMYSYXJQDMCB-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a structurally complex heterocyclic compound featuring a cyclohepta[c]pyrazole core fused with a hexahydro ring system. The molecule is further substituted with a pyrrolidine-derived carboxamide side chain. This compound belongs to the pyrazole-carboxamide class, which is known for its pharmacological relevance, particularly in targeting central nervous system (CNS) receptors and enzymes.

Properties

Molecular Formula

C16H26N4O

Molecular Weight

290.40 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C16H26N4O/c1-2-20-10-6-7-12(20)11-17-16(21)15-13-8-4-3-5-9-14(13)18-19-15/h12H,2-11H2,1H3,(H,17,21)(H,18,19)

InChI Key

HIWMYSYXJQDMCB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=NNC3=C2CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves the reaction of 1-ethylpyrrolidine with a suitable pyrazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Pyrazole-Carboxamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight Pharmacological Target
N-[(1-ethylpyrrolidin-2-yl)methyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide Cyclohepta[c]pyrazole 1-ethylpyrrolidin-2-ylmethyl carboxamide ~362.4 g/mol Not explicitly reported
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Ethyl-methyl pyrazole, phenyl, dimethyl substituents 374.4 g/mol Kinase inhibitors (hypothesized)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, phenethyl, cyano, ester groups ~541.5 g/mol Not reported
WIN 55212-2 Aminoalkylindole Naphthoyl, morpholine 424.5 g/mol Cannabinoid receptors (CB2-selective)

Key Observations :

  • The target compound’s cyclohepta[c]pyrazole core provides a larger hydrophobic surface compared to smaller pyrazole or imidazo-pyridine derivatives, which may enhance membrane permeability but reduce solubility .
  • Unlike WIN 55212-2, a well-studied cannabinoid receptor ligand, the target compound lacks the aminoalkylindole scaffold, suggesting divergent receptor interactions. CB2 receptor-selective compounds like WIN 55212-2 exhibit higher affinity for CB2 over CB1 (e.g., Ki CB2: 1.9 nM vs. CB1: 62 nM), but structural dissimilarities preclude direct extrapolation to the target molecule .
Pharmacological and Biochemical Properties

While specific data for the target compound are unavailable, comparisons with structurally related molecules suggest:

  • Receptor Selectivity : Pyrazole-carboxamides with pyrrolidine substituents (e.g., SR141716A) often target CB1 receptors, but modifications like the ethylpyrrolidinyl group in the target compound may alter selectivity .
  • Metabolic Stability : The hexahydrocycloheptane ring may improve metabolic stability compared to smaller heterocycles (e.g., tetrahydroimidazo-pyridines), which are prone to oxidative degradation .

Biological Activity

N-[(1-ethylpyrrolidin-2-yl)methyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a hexahydrocyclohepta[c]pyrazole core. Its molecular formula is C14H22N4OC_{14}H_{22}N_4O, and it has a molecular weight of approximately 262.35 g/mol. The presence of the pyrrolidine moiety is significant as it may influence the compound's interaction with biological targets.

Pharmacological Profile

Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit a broad spectrum of biological activities. These include:

  • Anti-inflammatory effects : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
  • Antimicrobial properties : Some pyrazole compounds have demonstrated activity against various bacterial strains and fungi .
  • Anticancer potential : Several studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in inflammatory pathways or cellular proliferation.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of related pyrazole compounds in a murine model of inflammation. The results showed that administration of these compounds significantly reduced edema and inflammatory cytokine levels compared to controls. This suggests a potential therapeutic role for this compound in treating inflammatory disorders.

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, one study reported that a closely related compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This finding highlights the potential for this compound as an anticancer agent.

Data Summary

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AntimicrobialBacterial growth inhibition
AnticancerInduction of apoptosis

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